1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-3-(1,3-thiazol-2-yl)urea
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Overview
Description
1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-3-(1,3-thiazol-2-yl)urea is a complex organic compound featuring a pyrazole, pyridine, and thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-3-(1,3-thiazol-2-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with a thiazole derivative. Common reagents used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-3-(1,3-thiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions are possible, especially at the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-3-(1,3-thiazol-2-yl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-3-(1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-3-(1,3-thiazol-2-yl)urea: shares structural similarities with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of pyrazole, pyridine, and thiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H14N6OS |
---|---|
Molecular Weight |
314.37 g/mol |
IUPAC Name |
1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C14H14N6OS/c1-20-9-11(8-18-20)12-3-2-10(6-16-12)7-17-13(21)19-14-15-4-5-22-14/h2-6,8-9H,7H2,1H3,(H2,15,17,19,21) |
InChI Key |
PIOCGKBUSHCUDT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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